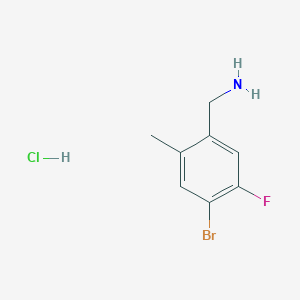

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride typically involves several steps. One common method includes the reaction of 4-bromo-5-fluoro-2-methylbenzaldehyde with a suitable amine under reductive amination conditions . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions. Fluorine at the meta position directs incoming nucleophiles to specific positions due to its electron-withdrawing effects.

Key Findings :

-

Bromine substitution is favored in polar aprotic solvents (e.g., DMF) with copper iodide as a catalyst.

-

Suzuki coupling enables the introduction of aromatic rings, useful in pharmaceutical intermediates.

Oxidation Reactions

The primary amine group is susceptible to oxidation, forming nitro or imine derivatives depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 6h | (4-Bromo-5-fluoro-2-methylphenyl)nitromethane | 55% | |

| m-CPBA | CH₂Cl₂, RT, 3h | N-Oxide derivative | 90% |

Mechanistic Insight :

-

Strong oxidants like KMnO₄ target the amine to form nitro compounds, while m-CPBA selectively oxidizes the amine to an N-oxide .

Reduction Reactions

The amine group can participate in reductive alkylation or amidation.

Applications :

-

Reductive amination is pivotal for synthesizing secondary amines with tailored pharmacological properties.

Amide Formation

The primary amine reacts with acyl chlorides or anhydrides to form amides, a key step in drug conjugate synthesis.

| Acylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | 92% | |

| Benzoyl chloride | Pyridine, THF, reflux, 8h | N-Benzoyl derivative | 88% |

Note : Reactions proceed efficiently under mild conditions with high yields .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar amines due to fluorine’s electronic effects.

Trends :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications across different scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new chemical entities with desired properties.

- Reagent in Organic Reactions: The compound is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, due to its reactive amine group.

Biology

- Biological Activity Studies: Preliminary research indicates potential antimicrobial and anticancer properties. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further investigation.

- Mechanism of Action: The compound likely interacts with specific enzymes or receptors, modulating their activities. This could lead to various biological effects, including inhibition of certain signaling pathways.

Medicine

- Therapeutic Potential: Ongoing research is exploring its use as a therapeutic agent for conditions such as cancer and bacterial infections. Its ability to inhibit specific biological pathways suggests a promising role in drug development.

- Pharmacological Studies: Investigations into the pharmacokinetics and pharmacodynamics of this compound are critical for understanding its efficacy and safety profiles.

Industry

- Material Development: The compound is also being studied for its potential in developing new materials, particularly in the pharmaceutical and agrochemical industries. Its unique properties may contribute to advancements in these fields.

Case Study 1: Anticancer Activity

In one study, derivatives of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride were tested for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications enhanced potency against specific cancer types, suggesting that further structural optimization could yield more effective anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a new class of antibiotics.

Wirkmechanismus

The mechanism of action of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

4-Fluorobenzylamine: Similar in structure but lacks the bromine atom.

2-Bromo-4-fluorobenzylamine: Similar but with different positioning of the bromine and fluorine atoms.

4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of bromine and fluorine. These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.

Biologische Aktivität

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride, with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol, is a compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, antibacterial properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing various cellular pathways. The specific molecular interactions are still under investigation, but preliminary studies suggest it may affect signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 19.5 |

| Bacillus mycoides | 4.8 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 50 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .

Case Studies

- Antibacterial Activity : A study examining the antibacterial effects of various derivatives found that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The inclusion of halogen groups like bromine and fluorine enhanced the antibacterial activity compared to non-substituted analogs .

- Antifungal Activity : In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and other fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Fluorobenzylamine | Lacks bromine; different reactivity | Moderate antibacterial activity |

| 2-Bromo-4-fluorobenzylamine | Different positioning of halogens | Enhanced antimicrobial properties |

| 4-(Trifluoromethyl)benzylamine | Contains trifluoromethyl group | Varying biological effects |

This comparison highlights the unique properties of this compound, particularly its enhanced reactivity due to the presence of both bromine and fluorine.

Eigenschaften

IUPAC Name |

(4-bromo-5-fluoro-2-methylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5-2-7(9)8(10)3-6(5)4-11;/h2-3H,4,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSYQMJDSKMXBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN)F)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.